molecular formula C17H14ClN3O2S B14987472 2-(4-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B14987472
M. Wt: 359.8 g/mol
InChI Key: MBXCTROHMKMZLZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of chlorophenoxy herbicides. These compounds are widely used in agriculture for controlling broadleaf weeds. The compound is characterized by the presence of a chlorophenoxy group and a thiadiazole ring, which contribute to its herbicidal activity.

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves multiple steps. One common method includes the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form 2-chloro-4-(4-chlorophenoxy)-hypnone . The final step involves the reaction of this intermediate with 3-(4-methylphenyl)-1,2,4-thiadiazole-5-amine under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on plant physiology and its role in herbicidal activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The herbicidal activity of 2-(4-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide is primarily due to its ability to disrupt plant growth by mimicking natural plant hormones called auxins. This disruption leads to uncontrolled growth and eventually the death of the plant. The compound targets specific molecular pathways involved in cell division and elongation, leading to its herbicidal effects .

Comparison with Similar Compounds

Similar compounds include other chlorophenoxy herbicides such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C17H14ClN3O2S/c1-11-2-4-12(5-3-11)16-20-17(24-21-16)19-15(22)10-23-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,20,21,22)

InChI Key

MBXCTROHMKMZLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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